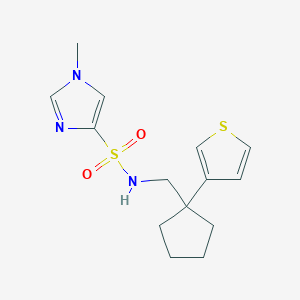
3-Amino-1-piridin-3-il-1,2,4-triazol; dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-3-yl-1,2,4-triazol-3-amine;dihydrochloride is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial, antifungal, and anticancer properties .
Aplicaciones Científicas De Investigación
1-Pyridin-3-yl-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. .
Industry: It is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
In general, the mechanism of action of a compound involves its interaction with specific targets in the body, such as proteins or enzymes. This interaction can lead to changes in the function of these targets, which can have downstream effects on various biochemical pathways. The result of these interactions and changes can lead to various molecular and cellular effects, which constitute the overall action of the compound .
The pharmacokinetics of a compound, which include its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and overall effect. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-1,2,4-triazol-3-amine can be synthesized through various methods. One common approach involves the reaction of pyridine-3-carboxylic acid hydrazide with triethyl orthoformate and ammonium acetate under reflux conditions . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyridin-3-yl-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Comparación Con Compuestos Similares
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, known for its antifungal and antibacterial properties.
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Pyridine Derivatives: Compounds containing a pyridine ring, widely used in pharmaceuticals and agrochemicals
Uniqueness: 1-Pyridin-3-yl-1,2,4-triazol-3-amine is unique due to its fused ring structure, which combines the properties of both pyridine and triazole rings. This fusion enhances its biological activity and makes it a versatile scaffold for drug development .
Conclusion
1-Pyridin-3-yl-1,2,4-triazol-3-amine;dihydrochloride is a compound of significant interest in various scientific fields Its unique structure and diverse reactivity make it a valuable tool in medicinal chemistry, biology, and industrial applications
Propiedades
IUPAC Name |
1-pyridin-3-yl-1,2,4-triazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.2ClH/c8-7-10-5-12(11-7)6-2-1-3-9-4-6;;/h1-5H,(H2,8,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRVUAXSKXFVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2515737.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)
![N-benzyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2515739.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)

![1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2515745.png)


![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)
![N-benzyl-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2515752.png)




